molecular formula C21H17FN4 B8147881 2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole

2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole

Cat. No. B8147881
M. Wt: 344.4 g/mol
InChI Key: PVLYSMBPXOBMBW-UHFFFAOYSA-N
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Description

2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole is a useful research compound. Its molecular formula is C21H17FN4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antipsychotic Agents :

    • 2-Phenyl-4-(aminomethyl)imidazoles, including structures similar to 2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole, are potential antipsychotic agents. They are conformationally restricted analogs of dopamine D2 selective benzamides and show comparable binding affinity, indicating their potential in treating psychiatric disorders (Thurkauf et al., 1995).
  • Fluorescence Characteristics :

    • Derivatives like 2-(4-aminophenyl)pyrido-oxa, -thia-, and -imidazoles, when excited in the singlet state, show interesting fluorescence characteristics due to hydrogen bonding, protonation, and twisting. These properties are useful in various media and have implications for chemical sensors and imaging technologies (Fasani et al., 1993).
  • Antiplatelet Agents :

    • 5-Alkyl-2-aryl-4-pyridylimidazoles, which are structurally similar, effectively inhibit platelet aggregation. This property is crucial for developing new therapeutics for cardiovascular diseases and other conditions where blood clotting is a risk (Tanaka et al., 1992).
  • Kinase Inhibition :

    • Novel imidazole derivatives, including those with 4-fluorophenyl groups, effectively inhibit p38 MAP kinase and TNF-α release. They potentially target both the ribose and phosphate binding sites, indicating their usefulness in targeting inflammatory pathways and various diseases including cancer and arthritis (Koch et al., 2008).
  • Improved Solubility and Selectivity :

    • 4-Fluorophenyl-imidazoles show improved water solubility and selective inhibition of kinases like p38 MAPK, CK1, and JAK2. This selectivity and solubility are vital for drug development, ensuring targeted action and better physiological distribution (Seerden et al., 2014).
  • Antioxidant Properties :

    • Compounds with structures incorporating 4-fluorophenyl-imidazole show promising antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases and have widespread applications in health supplements and drugs (Kerimov et al., 2012).
  • Anti-Arthritic Potential :

    • Tiflamizole, a 4,5-diaryl-2-(substituted thio)-1H-imidazole, exhibits significant antiarthritic potential. Its potency and the ability to modify its structure for specific therapeutic targets make it a valuable molecule for further development (Sharpe et al., 1985).
  • Facile Synthesis for Organic Synthesis and Drug Discovery :

    • The compound and its derivatives can be synthesized through various methods, facilitating the development of novel drugs and organic compounds with potential applications in drug discovery and other chemical industries (Zaki & Proença, 2007).

properties

IUPAC Name

[4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4/c22-18-7-5-15(6-8-18)19-20(16-9-11-24-12-10-16)26-21(25-19)17-3-1-14(13-23)2-4-17/h1-12H,13,23H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLYSMBPXOBMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-cyanophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole (2.5 g, 7.3 mmol) [See Ex. 1 above] in THF (50 mL) was added LiAlH4 (7.3 mL of 1 M solution in THF, 7.3 mmol), and the resulting mixture was heated at reflux for 2 h, at which time tlc analysis indicated that the reaction was incomplete. Additional LiAlH4 (4.0 mL, 4.0 mmol) was added and heating was continued for 30 min. The mixture was allowed to cool, then poured into 2.5 N NaOH and extracted with THF. The organic extract was washed with saturated aqueous NaCl and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with 9:1 CHCl3/MeOH, followed by 90:10:1 CHCl3/MeOH/NH3. The material that was isolated was triturated with Et2O to afford the title compound (1.5 g, 60%): mp 214-215° C.
Name
2-(4-cyanophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-cyanophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole. (2.5 g, 7.3 mmol) [See Ex. 1 above] in THF (50 mL) was added LiAlH4 (7.3 mL of 1M solution in THF, 7.3 mmol), and the resulting mixture was heated at reflux for 2 h, at which time tlc analysis indicated that the reaction was incomplete. Additional LiAlH4 (4.0 mL; 4.0 mmol) was added and heating was continued for 30 min. The mixture was allowed to cool, then poured into 2.5N NaOH and extracted with THF. The organic extract was washed with saturated aqueous NaCl and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with 9:1 CHCl3 /MeOH, followed by 90:10:1 CHCl3 /MeOH/NH3. The material that was isolated was triturated with Et2O to afford the title compound (1.5 g, 60%): mp 214°-215° C.
Name
2-(4-cyanophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 2
2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 3
2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 4
2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 5
2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 6
2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole

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